molecular formula C9H4BrF2N B1371738 4-Bromo-5,8-difluoroquinoline CAS No. 1189106-41-9

4-Bromo-5,8-difluoroquinoline

Cat. No.: B1371738
CAS No.: 1189106-41-9
M. Wt: 244.03 g/mol
InChI Key: UOFCLTOADUYCLV-UHFFFAOYSA-N
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Description

4-Bromo-5,8-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrF2N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,8-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 5,8-difluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,8-difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
4-Bromo-5,8-difluoroquinoline has been investigated for its potential as an anticancer agent. Studies have shown that quinoline derivatives can selectively inhibit galectin proteins, which are implicated in tumor progression and metastasis. For instance, the incorporation of quinoline structures into galactoside derivatives has resulted in compounds that exhibit high affinity for galectin-8, with significant implications for cancer treatment .

Case Study: Galectin-8 Inhibition
In a study published in Organic & Biomolecular Chemistry, researchers developed quinoline-galactose hybrids that bind selectively to the N-terminal domain of galectin-8. These compounds demonstrated low cytotoxicity against breast cancer cell lines while exhibiting improved binding affinities compared to traditional inhibitors. The findings suggest that this compound derivatives could serve as promising candidates for further development in cancer therapeutics .

Fluorination Reactions

Electrolytic Fluorination
The compound is also utilized in regioselective fluorination reactions. Research indicates that fluorinated organic molecules often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The regioselective electrolytic fluorination of quinolines has been explored to synthesize various fluorinated derivatives, including this compound .

Reaction Type Yield (%) Conditions
Electrolytic Fluorination71-81Basic conditions
Bromination63-66Acidic conditions

Material Science

Synthesis of Functional Materials
this compound serves as a building block in the synthesis of functional materials. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices. The compound's ability to form stable complexes with metals can be exploited for developing new materials with tailored properties .

Biological Studies

Biological Activity Assessment
The biological activity of this compound has been assessed through various assays, including MTT assays to evaluate cytotoxicity and binding affinity studies against specific protein targets. These studies have indicated that the compound exhibits favorable pharmacokinetic properties and low toxicity profiles, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-difluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-8-fluoroquinoline
  • 5-Bromo-8-fluoroquinoline
  • 4-Bromo-7-fluoroquinoline
  • 4-Chloro-5,8-difluoroquinoline
  • 4-Chloro-7,8-difluoroquinoline

Comparison: 4-Bromo-5,8-difluoroquinoline is unique due to the specific positioning of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Biological Activity

4-Bromo-5,8-difluoroquinoline is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is a derivative of quinoline, characterized by the presence of bromine and fluorine substituents. The introduction of fluorine is known to enhance the bioavailability and metabolic stability of organic molecules, potentially increasing their interaction strength with biological targets .

Antibacterial Activity

The antibacterial properties of this compound have been extensively studied. It exhibits potent activity against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified through its MIC values against different bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus≤ 0.125
Escherichia coli1
Pseudomonas aeruginosa16
MRSA32

These results indicate that this compound possesses superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .

Anticancer Activity

Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown significant activity against human glioblastoma (U-87) and breast cancer (MCF-7) cells.

Cytotoxicity Data

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

Cancer Cell Line IC50 (µM)
U-87 (glioblastoma)2.5
MCF-7 (breast cancer)3.0
HT29 (colon cancer)1.8

These findings suggest that the compound effectively induces apoptosis in these cell lines, making it a candidate for further development as an anticancer agent .

The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with DNA topoisomerases. It inhibits type II topoisomerases such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA-enzyme complexes that result in DNA damage and subsequent cell death .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in both in vitro and in vivo settings:

  • Antibacterial Efficacy : A study demonstrated that this compound maintained rapid bactericidal action against E. coli within two hours and S. aureus within four hours .
  • Cytotoxicity Against Cancer Cells : Another research highlighted its potential to enhance apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects : When combined with other antibiotics or chemotherapeutic agents, this compound exhibited synergistic effects that could lower the required doses for effective treatment .

Properties

IUPAC Name

4-bromo-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFCLTOADUYCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670915
Record name 4-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-41-9
Record name 4-Bromo-5,8-difluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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